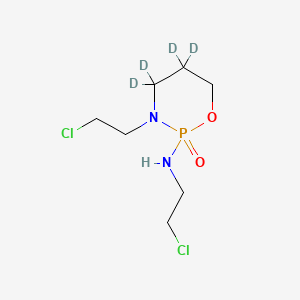
10,11-Dihydro-10,11-dihydroxy Protriptyline
Overview
Description
10,11-Dihydro-10,11-dihydroxy Protriptyline is a metabolite of Protriptyline, a tricyclic antidepressant. This compound has a molecular formula of C19H23NO2 and a molecular weight of 297.39 g/mol . It is primarily used in proteomics research .
Preparation Methods
The synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline involves the reduction of Protriptyline. The specific synthetic routes and reaction conditions are not widely documented, but it is known that Protriptyline can be reduced to form this compound . Industrial production methods for this compound are not extensively detailed in the available literature.
Chemical Reactions Analysis
10,11-Dihydro-10,11-dihydroxy Protriptyline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroxy groups into ketones.
Reduction: Further reduction can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10,11-Dihydro-10,11-dihydroxy Protriptyline has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of Protriptyline.
Biology: The compound is used in studies related to the biological effects of tricyclic antidepressants.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Protriptyline.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-10,11-dihydroxy Protriptyline is related to its parent compound, Protriptyline. It is believed to exert its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. The molecular targets and pathways involved include the norepinephrine transporter and the serotonin transporter .
Comparison with Similar Compounds
10,11-Dihydro-10,11-dihydroxy Protriptyline is similar to other tricyclic antidepressants and their metabolites. Some similar compounds include:
Protriptyline: The parent compound, used as an antidepressant.
Nortriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: A widely used tricyclic antidepressant with similar pharmacological properties.
The uniqueness of this compound lies in its specific metabolic pathway and its use as a reference compound in research .
Properties
IUPAC Name |
2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYQGRGZFSGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952222 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29785-65-7 | |
| Record name | 10,11-Dihydro-10,11-dihydroxyprotriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)










